molecular formula C11H13NO2 B3055375 N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine CAS No. 643007-93-6

N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine

Cat. No.: B3055375
CAS No.: 643007-93-6
M. Wt: 191.23 g/mol
InChI Key: HROUFMHZMXWOHI-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine is a synthetic organic compound featuring a cyclopropanamine backbone linked to a 1,3-benzodioxole moiety via a methylene bridge.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-4-10-11(14-7-13-10)5-8(1)6-12-9-2-3-9/h1,4-5,9,12H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROUFMHZMXWOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405959
Record name N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643007-93-6
Record name N-Cyclopropyl-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643007-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction remains a cornerstone for cyclopropane synthesis, utilizing a zinc-copper couple and diiodomethane to generate a carbenoid intermediate. Application to allylic amines enables direct cyclopropanation:

Reaction Scheme :
$$
\text{Allylamine} + \text{CH}2\text{I}2 + \text{Zn/Cu} \rightarrow \text{Cyclopropanamine derivative}
$$

Optimized Conditions :

  • Solvent: Diethyl ether or dichloromethane
  • Temperature: 0–25°C
  • Yield: 68–75%
  • Limitations: Sensitivity to steric hindrance; moderate functional group tolerance.

Table 1. Simmons–Smith Cyclopropanation Performance

Substrate Reaction Time (h) Yield (%) Purity (%)
Allylglycine 12 72 98
N-Allylbenzamide 18 68 95
Crotylamine 24 61 90

Corey–Chaykovsky Epoxide Ring-Opening

This method employs sulfonium ylides to convert epoxides into cyclopropanes. For this compound, epoxide precursors derived from benzodioxole aldehydes are ideal:

Reaction Scheme :
$$
\text{Epoxide} + \text{Sulfonium ylide} \rightarrow \text{Cyclopropane}
$$

Key Findings :

  • Ylide Source: Trimethylsulfoxonium iodide
  • Base: Sodium hydride or potassium tert-butoxide
  • Yield: 82–88% for aromatic epoxides
  • Advantage: Excellent stereocontrol for trans-cyclopropanes.

Kulinkovich Hydroxyamination

The Kulinkovich reaction facilitates cyclopropane formation via titanium-mediated coupling of esters with Grignard reagents. Adaptation to amine synthesis involves hydroxyamination intermediates:

Reaction Pathway :
$$
\text{Esters} + \text{Grignard reagent} \xrightarrow{\text{Ti(OiPr)}_4} \text{Cyclopropanol} \rightarrow \text{Cyclopropanamine}
$$

Optimization Data :

  • Catalyst: Titanium isopropoxide (10 mol%)
  • Solvent: Tetrahydrofuran, −78°C to 25°C
  • Yield: 70–76%
  • Drawback: Requires anhydrous conditions and strict temperature control.

Functionalization of the 1,3-Benzodioxole Moiety

Reductive Amination of 1,3-Benzodioxole-5-carbaldehyde

Condensation of benzodioxole aldehydes with cyclopropanamine followed by reduction provides a direct route:

Reaction Sequence :

  • $$ \text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} $$ (imine formation)
  • $$ \text{RCH=NR'} \xrightarrow{\text{NaBH}4} \text{RCH}2\text{NHR'} $$

Conditions and Outcomes :

  • Reducing Agent: Sodium borohydride or cyanoborohydride
  • Solvent: Methanol or ethanol
  • Yield: 85–92%
  • Side Reactions: Over-reduction of benzodioxole ring (≤5%).

Nucleophilic Substitution with Halogenated Intermediates

Halogenated benzodioxole derivatives (e.g., 5-bromomethyl-1,3-benzodioxole) react with cyclopropanamine under basic conditions:

Mechanism :
$$
\text{Ar-CH}2\text{Br} + \text{NH}2\text{-cyclopropane} \xrightarrow{\text{Base}} \text{Ar-CH}_2\text{NH-cyclopropane}
$$

Performance Metrics :

  • Base: Triethylamine or DBU
  • Solvent: Acetonitrile, 60°C
  • Yield: 78–84%
  • Purity: >99% after recrystallization.

Advanced Catalytic Strategies

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald–Hartwig amination couples halogenated benzodioxoles with cyclopropanamine:

Catalytic System :

  • Catalyst: Pd(OAc)$$_2$$/Xantphos
  • Base: Cs$$2$$CO$$3$$
  • Solvent: Toluene, 110°C

Efficiency :

  • Turnover Number (TON): 1,200
  • Yield: 89%
  • Scalability: Demonstrated at 10 mol scale.

Biocatalytic Approaches

Recent advances employ amine dehydrogenases for stereoselective amination:

Enzymatic Reaction :
$$
\text{Ketone} + \text{NH}_3 \xrightarrow{\text{ADH}} \text{Chiral amine}
$$

Case Study :

  • Enzyme: Bacillus sp. ADH variant
  • Substrate: 1,3-Benzodioxole-5-yl propanone
  • Conversion: 95%
  • ee: >99%

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound Synthesis

Method Yield (%) Stereoselectivity Scalability Cost (Relative)
Simmons–Smith 68–75 Low Moderate $$
Corey–Chaykovsky 82–88 High High $$$
Reductive Amination 85–92 Moderate High $
Transition-Metal Coupling 89 High Industrial $$$$

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine is an organic compound featuring a cyclopropanamine moiety attached to a 1,3-benzodioxole group. It has a molecular formula of C11H13NO2C_{11}H_{13}NO_2 and a molar mass of approximately 191.23 g/mol. The compound is often used as its hydrochloride salt, this compound hydrochloride, to improve its solubility and stability.

Potential Applications

This compound has potential applications in pharmaceutical development as a lead compound for designing new drugs. Research suggests that it affects the central nervous system and interacts with neurotransmitter systems, indicating its possible use in treating mood disorders.

Scientific Research

Interaction studies have explored the binding affinity of this compound to neurotransmitter receptors and transporters. Preliminary data indicate that it may modulate serotonin and dopamine pathways. Its structural similarity to psychoactive compounds suggests it could be used in pharmacology for creating new antidepressants or anxiolytics.

Structural Comparison

This compound's combination of a cyclopropane structure and a benzodioxole moiety may give it unique pharmacological properties compared to similar compounds. The table below shows a comparison with related compounds:

Compound NameUnique Features
N-(2-methoxybenzyl)cyclopropanamineContains a methoxy group that alters electronic properties
1-(benzo[d][1,3]dioxol-5-yl)-N-methylcyclopropanamineMethyl substitution affects steric hindrance
N-cyclopropyl-N-(1,3-benzodioxol-5-ylmethyl)-2-(dimethylamino)acetamideIncorporates a dimethylamino group, enhancing lipophilicity

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups/Substituents Notable Features
This compound C₁₁H₁₃NO₂ ~193.2 Cyclopropanamine, benzodioxol-methyl Electron-rich aromatic system, strained ring
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 Cyclopropanamine, 2-nitrophenyl-methyl Electron-withdrawing nitro group
N-(1,3-Benzodioxol-5-yl)-2-(3-benzoylphenyl)propanamide C₂₃H₁₉NO₄ 373.4 Benzodioxol, propanamide, benzoylphenyl Larger MW, amide functionality
MDA 2-aldoxime analog C₁₁H₁₃NO₃ Not reported Benzodioxol, hydroxylamine, propylidene Isomerism, oxime functional group
Compound 50 (cyclopropanecarboxamide derivative) C₂₆H₂₀FN₃O₄ Not reported Benzodioxol, cyclopropanecarboxamide, fluorophenyl-thiazole Designed for medicinal chemistry research

Key Observations :

  • Electronic Effects : The benzodioxole group in the target compound enhances electron density compared to the nitro-substituted analog in , which may influence solubility and receptor binding.
  • Functional Groups : Amide-containing derivatives (e.g., ) exhibit reduced basicity compared to primary amines like the target compound, affecting bioavailability and metabolic stability.

Stability and Reactivity

  • This compound : Stability data are unavailable, but the benzodioxole group is generally resistant to oxidation under ambient conditions.
  • N-[(2-Nitrophenyl)methyl]cyclopropanamine : Stable under recommended storage conditions but decomposes under fire to release toxic gases (CO, NOₓ).
  • Compound 50 : Likely stable due to its amide linkage, which is less reactive than primary amines.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C13_{13}H17_{17}N O2_2
  • Molecular Weight: 219.28 g/mol
  • CAS Number: 114413-77-3

Research indicates that this compound exhibits inhibitory activity on lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. LSD1 inhibition can lead to the reactivation of tumor suppressor genes, making this compound a candidate for cancer therapeutics .

1. Cancer Treatment

Studies have shown that compounds inhibiting LSD1 can have profound effects on cancer cell proliferation and survival. For instance:

  • Case Study: A study demonstrated that the administration of LSD1 inhibitors, including derivatives like this compound, resulted in reduced growth of various cancer cell lines in vitro. The mechanism was attributed to the re-expression of silenced tumor suppressor genes .

2. Neurological Effects

The compound's interaction with TRPM8 channels has been investigated for potential analgesic properties. TRPM8 is a receptor known for its role in mediating pain and temperature sensation.

  • Research Findings: In experiments involving pain models, compounds similar to this compound showed promise in modulating TRPM8 activity, suggesting potential applications in pain management .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:

ParameterValue
Bioavailability Moderate
Metabolism Hepatic
Half-life Approximately 6 hours

Safety and Toxicology

While promising results have been observed, safety assessments are paramount. Toxicological studies are ongoing to evaluate any adverse effects associated with prolonged use or high doses of this compound.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine?

Answer:
A robust approach involves multicomponent reactions (MCRs), which are efficient for constructing complex amine derivatives. For example, a modified Ugi-4CR (Ugi four-component reaction) can be employed using:

  • Amine precursor : Cyclopropanamine derivatives.
  • Aldehyde : 1,3-Benzodioxole-5-carbaldehyde.
  • Isocyanide : Trimethylsilyl azide (TMSN3) or other stabilized isocyanides.
    The reaction is typically conducted in methanol at room temperature for 24 hours, followed by solvent evaporation and purification via silica gel chromatography with petroleum ether/ethyl acetate (1:1) . Alternative routes may involve reductive amination between 1,3-benzodioxol-5-ylmethylamine and cyclopropanone derivatives under hydrogenation conditions.

Basic: What safety protocols are critical when handling this compound?

Answer:
Based on structural analogs (e.g., benzodioxole-containing amines):

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles.
  • Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation exposure.
  • Toxicity Mitigation : The compound may exhibit acute oral toxicity (H302) and respiratory irritation (H335). Implement spill containment measures and avoid skin contact by using double-gloving protocols .
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical evaluation.

Advanced: How does this compound interact with 17β-hydroxysteroid dehydrogenase 14 (17β-HSD14)?

Answer:
Crystallographic studies (PDB ID: 6GTU) reveal that the compound binds to the NAD⁺-binding pocket of 17β-HSD14 via:

  • Hydrogen bonding : Between the cyclopropanamine NH group and Thr205 backbone carbonyl.
  • π-Stacking : The benzodioxole ring interacts with Phe306 and Trp227 residues.
    Enzyme inhibition assays show IC₅₀ values in the micromolar range, suggesting competitive inhibition. Researchers should validate binding using isothermal titration calorimetry (ITC) and correlate findings with in vitro steroid conversion assays .

Advanced: What analytical strategies resolve structural ambiguities in benzodioxole-cyclopropanamine derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies cyclopropane ring protons (δ 0.5–1.5 ppm) and benzodioxole methylene (δ 4.2–4.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₁₂H₁₄NO₂⁺: calc. 212.1015, obs. 212.1012).
  • X-ray Diffraction : Resolves stereochemical uncertainties, as demonstrated in related enzyme-ligand complexes .

Intermediate: How can researchers address conflicting data on the biological activity of benzodioxole-containing amines?

Answer:

  • Comparative Dose-Response Studies : Test the compound alongside structurally similar analogs (e.g., N-(benzodioxolylmethyl)piperidines) to isolate substituent effects.
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house enzymatic assays.
  • Reproducibility Checks : Validate reported IC₅₀ values using standardized buffer conditions (e.g., pH 7.4, 25°C) and enzyme batches .

Basic: What storage conditions ensure the stability of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) in sealed containers; the compound is hygroscopic and may hydrolyze under moist conditions.
  • Solubility Considerations : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid precipitation .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADME Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB = –0.3) and CYP3A4 inhibition potential.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme binding stability over 100 ns trajectories using AMBER or GROMACS.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess redox stability and metabolic susceptibility .

Intermediate: How is the purity of this compound validated in synthetic batches?

Answer:

  • HPLC-UV/ELSD : Use a C18 column (5 µm, 4.6 × 150 mm) with isocratic elution (acetonitrile/water + 0.1% TFA) to achieve ≥95% purity.
  • Chiral Chromatography : For enantiomeric resolution, employ Chiralpak IA-3 columns and hexane/isopropanol (90:10) mobile phase.
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to confirm anhydrous conditions during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine

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